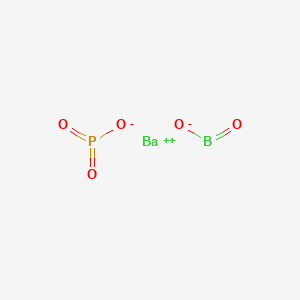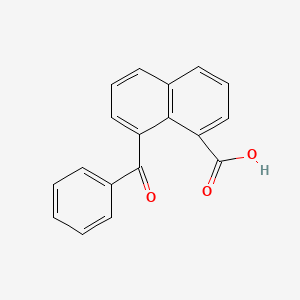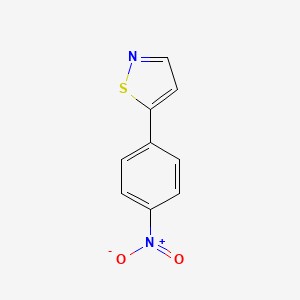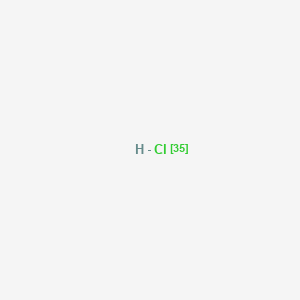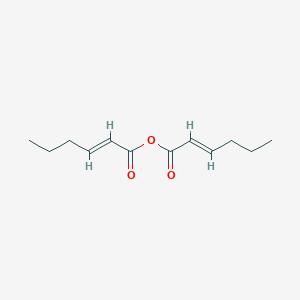
H-Ala-Tyr-OEt HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Tyr-OEt HCl typically involves the coupling of alanine and tyrosine derivatives. One common method is the use of L-amino acid ligase enzymes, which can efficiently catalyze the formation of dipeptides. For instance, the L-amino acid ligase from Bacillus subtilis has been used in combination with polyphosphate kinase to regenerate ATP, resulting in the production of H-Ala-Tyr-OEt in high yields .
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis. This process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The use of tert-butoxycarbonyl (Boc) protecting groups is common in these procedures to ensure selective reactions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Tyr-OEt HCl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
H-Ala-Tyr-OEt HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of H-Ala-Tyr-OEt HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the alanine residue provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
H-Ala-Tyr-OEt HCl can be compared with other dipeptides, such as:
H-Ala-Gly-OEt HCl: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical and biological properties.
H-Ala-Phe-OEt HCl: Contains phenylalanine instead of tyrosine, which affects its hydrophobicity and interaction with molecular targets.
H-Ala-Leu-OEt HCl: Features leucine, leading to differences in solubility and reactivity.
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGEJGARIVDP-CSDGMEMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
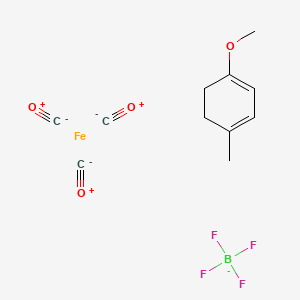
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
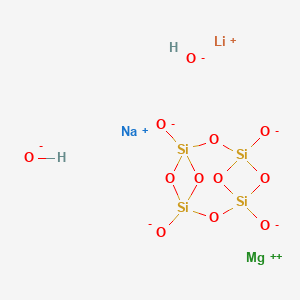
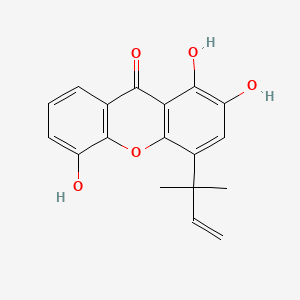
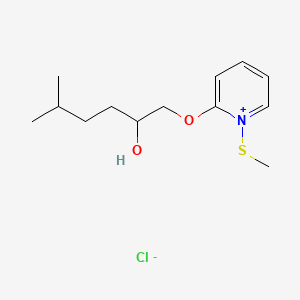
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
